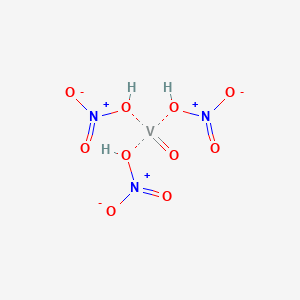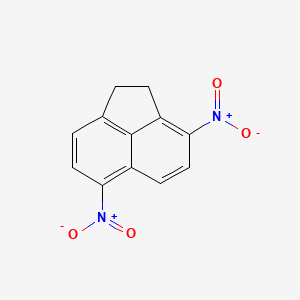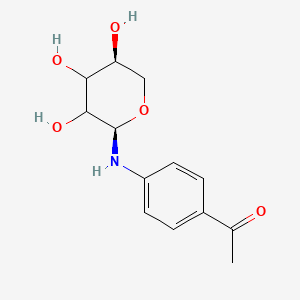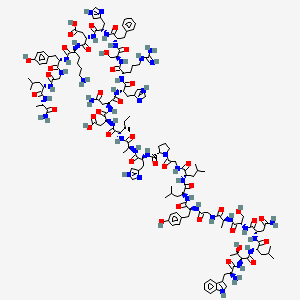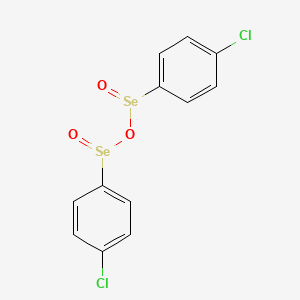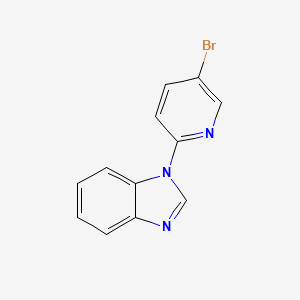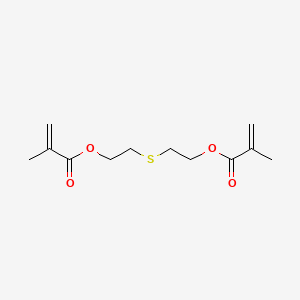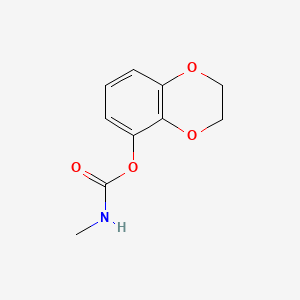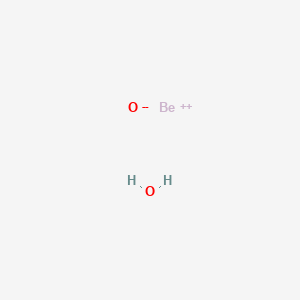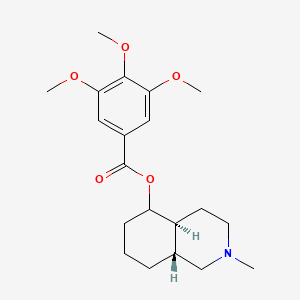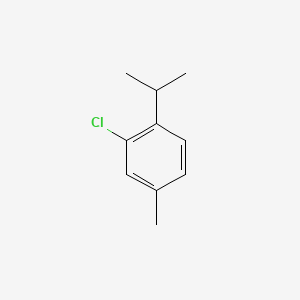
p-CYMENE, 3-CHLORO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-CYMENE, 3-CHLORO-: is an aromatic organic compound classified as an alkylbenzene. It is related to monocyclic monoterpenes and consists of a benzene ring para-substituted with a methyl group and an isopropyl group. The compound is naturally occurring and is found in essential oils such as cumin and thyme .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Biological and Chemical Integration: p-CYMENE, 3-CHLORO- can be produced through the integration of biosynthesis and heterogeneous catalysis.
Chemical Synthesis: The compound can also be synthesized by the reaction of ruthenium trichloride with the terpene α-phellandrene.
Industrial Production Methods: Industrial production often involves the alkylation of toluene with propene, followed by chlorination to introduce the chlorine atom at the desired position .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-CYMENE, 3-CHLORO- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: It can undergo substitution reactions, such as halogenation, to introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation using reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
- Oxidized derivatives such as alcohols and ketones.
- Reduced derivatives like p-menthane.
- Substituted derivatives with various halogens or other groups.
Scientific Research Applications
Chemistry:
- p-CYMENE, 3-CHLORO- is used as a ligand in coordination chemistry, particularly with ruthenium complexes .
Biology and Medicine:
- The compound has been studied for its potential anticancer properties when complexed with ruthenium .
- It is also used in the synthesis of pharmaceuticals and other bioactive molecules.
Industry:
- p-CYMENE, 3-CHLORO- is used in the production of fragrances and flavoring agents.
- It is also utilized in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of p-CYMENE, 3-CHLORO- when complexed with metals like ruthenium involves binding to DNA and inhibiting key enzymes such as topoisomerase-II . This leads to the disruption of DNA replication and transcription, ultimately causing cell death in cancer cells.
Comparison with Similar Compounds
o-CYMENE: Ortho-substituted isomer with similar properties but different spatial arrangement.
m-CYMENE: Meta-substituted isomer with different reactivity.
p-MENTHANE: Saturated derivative of p-CYMENE.
Uniqueness:
- p-CYMENE, 3-CHLORO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals like ruthenium makes it valuable in coordination chemistry and medicinal applications .
Properties
CAS No. |
4395-80-6 |
|---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
2-chloro-4-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,1-3H3 |
InChI Key |
MGVNITAKTROLJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


